molecular formula C19H15NO4 B14375898 Dimethyl 2-phenylquinoline-3,4-dicarboxylate CAS No. 88344-63-2

Dimethyl 2-phenylquinoline-3,4-dicarboxylate

Cat. No.: B14375898
CAS No.: 88344-63-2
M. Wt: 321.3 g/mol
InChI Key: OQQNMKDWBCYPLW-UHFFFAOYSA-N
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Description

Dimethyl 2-phenylquinoline-3,4-dicarboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-phenylquinoline-3,4-dicarboxylate typically involves the reaction of aryl amines with dimethyl acetylenedicarboxylate. One efficient method uses 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . This metal-free approach is advantageous as it avoids metal contamination and waste generation, making it eco-friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the process is environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-phenylquinoline-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent but often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

Dimethyl 2-phenylquinoline-3,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-phenylquinoline-3,4-dicarboxylate involves its interaction with molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-phenylquinoline-3,4-dicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

88344-63-2

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

dimethyl 2-phenylquinoline-3,4-dicarboxylate

InChI

InChI=1S/C19H15NO4/c1-23-18(21)15-13-10-6-7-11-14(13)20-17(16(15)19(22)24-2)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

OQQNMKDWBCYPLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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